Oxyphenonium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRUPHOKLBPHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-10-2 (bromide) | |
| Record name | Oxyphenonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048571 | |
| Record name | Oxyphenonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxyphenonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.36e-04 g/L | |
| Record name | Oxyphenonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14214-84-7, 1407-05-2, 50-10-2 | |
| Record name | Oxyphenonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxyphenonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyphenonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00219 | |
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| Record name | Oxyphenonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methocidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | OXYPHENONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2G5508Y7I | |
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| Record name | Oxyphenonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191.5 °C | |
| Record name | Oxyphenonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxyphenonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Insights into Oxyphenonium S Pharmacological Actions
Muscarinic Acetylcholine (B1216132) Receptor Antagonism
The primary mechanism of action for oxyphenonium is its role as a muscarinic acetylcholine receptor (mAChR) antagonist. patsnap.compatsnap.com It blocks the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, at these receptor sites. nih.govpatsnap.com This blockade is central to its therapeutic applications.
Elucidation of Competitive Inhibition Mechanisms at mAChRs
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. patsnap.com This means it binds to the same site on the receptor as the endogenous ligand, acetylcholine, but does not activate the receptor. nih.gov By occupying the binding site, it prevents acetylcholine from binding and initiating a cellular response. patsnap.compatsnap.com This competitive inhibition leads to a reduction in the stimulation of smooth muscles and a decrease in secretions from various glands. patsnap.compatsnap.com Studies have demonstrated this competitive antagonism at mAChRs in different tissues, including the heart and the ileum. nih.gov
Quantitative Characterization of Receptor Binding Kinetics and Affinity
The strength of the interaction between a drug and its receptor is quantified by its binding affinity, often expressed as the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity. malvernpanalytical.com The rates at which a drug associates (kon) and dissociates (koff) from its receptor determine the binding kinetics. youtube.combmglabtech.com These kinetic parameters are crucial for understanding the duration and nature of a drug's effect. youtube.comnih.govcsmres.co.uk
Research has shown that this compound binds with high affinity to muscarinic receptors. In isolated guinea pig atria and ileum, the dissociation constants (Kds) for this compound were determined to be 0.11 nM and 0.17 nM, respectively. caymanchem.com Further studies have reported inhibitory constants (Ki) at the human M4 muscarinic receptor, with values around 400 pM. arvojournals.org
Table 1: Binding Affinity of this compound at Muscarinic Receptors
| Tissue/Receptor | Binding Constant (Kd/Ki) | Reference |
| Guinea Pig Atria | 0.11 nM | caymanchem.com |
| Guinea Pig Ileum | 0.17 nM | caymanchem.com |
| Human M4 mAChR | 400 pM | arvojournals.org |
| cM4 mAChR | 560 pM | researchgate.net |
Analysis of Muscarinic Receptor Subtype Selectivity and Non-Selectivity
Muscarinic acetylcholine receptors are a family of five subtypes (M1-M5), which are G-protein coupled receptors. drugbank.com While this compound is a potent muscarinic antagonist, it is considered non-selective, meaning it does not show a strong preference for any single subtype. drugbank.comebi.ac.uk This lack of selectivity is common among many traditional anticholinergic agents. drugbank.com
However, some studies have indicated subtle differences in its interaction with various subtypes. For instance, this compound exhibited competitive antagonism at atrial muscarinic receptors (predominantly M2) but showed non-competitive antagonism at ileal receptors (a mix of subtypes). nih.gov This suggests that the nature of its interaction can vary depending on the receptor subtype and the tissue environment. Research has also shown its antagonistic activity at the M3 and M4 receptor subtypes. arvojournals.orgebi.ac.uk
Investigation of Dual Pharmacological Modalities: Anticholinergic and Musculotropic Effects
A key feature of this compound's pharmacological profile is its dual mechanism of action. nih.govsmpdb.ca It possesses both a specific anticholinergic (antimuscarinic) effect and a direct musculotropic (smooth muscle relaxing) effect. nih.govsmpdb.ca
Exploration of "Off-Target" Receptor Binding and Interactions with Other Neurotransmitter Systems
Characterization of Alpha-Adrenoceptor Interactions
Studies have investigated the interaction of muscarinic antagonists, including this compound, with alpha-adrenergic receptors. arvojournals.org Alpha-adrenoceptors are part of the sympathetic nervous system and are activated by catecholamines like epinephrine (B1671497) and norepinephrine. nih.gov There are two main types, alpha-1 and alpha-2, which are involved in processes like smooth muscle contraction. nih.govdrugbank.comdrugbank.com
Research has shown that at higher concentrations, some muscarinic antagonists can block alpha-adrenoceptors. arvojournals.org Specifically, this compound has been shown to have a low potency for blocking the human alpha-2A adrenoceptor (hADRA2A), with an IC50 value of 463 μM. arvojournals.org This indicates that its interaction with this receptor is significantly weaker than its interaction with muscarinic receptors.
Implications for Receptor Specificity and Polypharmacology
The pharmacological profile of this compound is significantly influenced by its interactions with various receptors and its engagement with multiple molecular targets. An analysis of its receptor specificity and polypharmacological nature provides critical insights into its mechanism of action.
Receptor Specificity at Muscarinic Subtypes
This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). patsnap.compatsnap.com These receptors are widely distributed throughout the body, including in the smooth muscles of the gastrointestinal tract, urinary bladder, and respiratory system. patsnap.compatsnap.com The compound is known to act on several subtypes of muscarinic receptors, including the M1 receptor. drugbank.comhmdb.ca
However, the nature of its interaction is not uniform across all receptor subtypes, which has significant implications for its pharmacological effects. Research has revealed that this compound exhibits different modes of antagonism depending on the tissue and, therefore, the predominant muscarinic receptor subtype. A key study demonstrated that this compound acts as a competitive antagonist at atrial muscarinic receptors (predominantly M2 subtype) but as a non-competitive antagonist at muscarinic receptors in the ileum (predominantly M3 subtype). drugbank.com This differential antagonism suggests a level of receptor-specific interaction that contributes to its complex pharmacological profile.
Despite this difference in the mechanism of antagonism, binding affinity studies show that this compound possesses a high affinity for muscarinic receptors in both tissues. This indicates a lack of pronounced selectivity for one subtype over the other in terms of binding alone.
| Tissue/Receptor Subtype | Organism | Binding Affinity (Kd) | Type of Antagonism | Reference |
|---|---|---|---|---|
| Isolated Guinea Pig Atria (M2) | Guinea Pig | 0.11 nM | Competitive | caymanchem.com |
| Isolated Guinea Pig Ileum (M3) | Guinea Pig | 0.17 nM | Non-competitive | drugbank.comcaymanchem.com |
| Muscarinic Acetylcholine Receptor M1 | Human | Not Specified | Antagonist | drugbank.comdrugbank.com |
Polypharmacology: A Dual Mechanism of Action
Polypharmacology refers to the ability of a single drug to interact with multiple molecular targets, which can lead to a broader range of effects than a highly selective compound. scielo.org.mx this compound is a clear example of a polypharmacological agent due to its recognized dual mechanism of action. drugbank.comnih.gov
Antimuscarinic Effect : As detailed above, this compound blocks acetylcholine at muscarinic receptor sites. drugbank.com This action is responsible for its anticholinergic effects, such as reduced gastrointestinal motility and decreased gastric acid secretion. patsnap.compatsnap.com
Direct Musculotropic Effect : In addition to its receptor-mediated actions, this compound exerts a direct relaxing effect on smooth muscle. drugbank.comnih.gov This musculotropic action is independent of its anticholinergic properties and contributes directly to its spasmolytic effects.
Molecular and Cellular Pharmacology of Oxyphenonium
Ligand-Receptor Interactions at the Muscarinic Receptor
The binding of oxyphenonium to muscarinic receptors is complex, influenced by its distinct chemical structure and resulting in unique pharmacological characteristics compared to other anticholinergic agents.
Structural Determinants of Antagonism and Binding Orientation
This compound is a quaternary ammonium (B1175870) anticholinergic agent. patsnap.com The presence of a permanently charged quaternary nitrogen atom in its structure is a key determinant of its interaction with muscarinic receptors. This feature distinguishes it from tertiary amine antagonists, such as atropine (B194438). The simultaneous presence of a phenyl and a cyclohexyl group in its structure contributes to its high affinity for muscarinic receptors. cas.cz Studies comparing quaternary anticholinergics with their tertiary counterparts have revealed that the addition of a methyl group to the nitrogen atom alters the mode of interaction with the receptor binding sites. While tertiary antagonists generally show steep, monophasic inhibition curves in radioligand binding assays, quaternary derivatives like this compound exhibit shallow or even biphasic curves. This suggests a more complex or varied binding interaction. The active enantiomer of the racemic mixture has been identified as (+)-oxyphenonium. nih.gov
Research has demonstrated that this compound has a high affinity for the human M4 muscarinic receptor, with an IC50 value of approximately 400 pM, comparable to that of atropine. arvojournals.orgarvojournals.org Its affinity for other muscarinic receptor subtypes, such as those in the atria and ileum, is also high. nih.gov
Considerations of Allosteric Modulation in Muscarinic Receptor Function
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. mdpi.com This binding can alter the receptor's affinity and efficacy for the orthosteric ligand. There is evidence to suggest that the interaction of some quaternary anticholinergics with muscarinic receptors is not a simple competitive antagonism and may involve cooperative effects. For instance, studies have shown that quaternary antagonists like this compound can interact with M3 muscarinic receptors in a positive cooperative fashion. drugbank.com This type of interaction, where the binding of one ligand enhances the affinity for another, is a hallmark of allosterism. Furthermore, the atypical, biphasic binding curves observed with this compound are indicative of complex binding phenomena that may involve allosteric interactions. nih.gov An alkylating derivative of this compound, known as this compound mustard, has been used in research to irreversibly bind to and lower the density of muscarinic receptors, a tool often employed in studies of receptor function and allosterism. nih.govnlk.cz
Intracellular Signaling Cascades Influenced by mAChR Blockade
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors (GPCRs) that regulate numerous cellular functions by activating distinct intracellular signaling pathways. nih.govmdpi.com By blocking these receptors, this compound interferes with these downstream cascades.
Modulation of G Protein-Coupled Receptor (GPCR) Downstream Signaling Pathways
Muscarinic receptors are broadly classified based on the G proteins they couple with. The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. mdpi.com The activation of Gq/11-coupled receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC). arvojournals.orgresearchgate.net Conversely, the activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. biorxiv.orgelifesciences.org Blockade of these receptors by an antagonist like this compound prevents the initiation of these signaling events. For example, by blocking M1 and M3 receptors, this compound prevents Gq/11 activation and the subsequent PLC-mediated cascade. drugbank.com
Impact on Cyclic Adenosine Monophosphate (cAMP) Signaling Pathways
The impact of this compound on cAMP signaling is primarily mediated through its blockade of Gi/o-coupled M2 and M4 muscarinic receptors. These receptors normally inhibit the enzyme adenylyl cyclase, which is responsible for synthesizing cAMP. biorxiv.orgelifesciences.org By blocking the inhibitory action of acetylcholine at these receptors, this compound can lead to a disinhibition of adenylyl cyclase. This results in an increase in intracellular cAMP levels and the subsequent phosphorylation of downstream targets like the cAMP response element-binding protein (CREB). researchgate.net Studies have shown that muscarinic receptor antagonists can increase cAMP and the phosphorylation of CREB. researchgate.net However, the relationship can be complex, as some studies note that under conditions of high agonist concentration and high receptor density, M2 receptors can paradoxically stimulate cAMP synthesis, an effect that is abolished when receptor density is lowered by treatment with this compound mustard. nih.gov
Regulation of Ion Channels and Intracellular Calcium Homeostasis
This compound significantly impacts intracellular calcium homeostasis by blocking M1, M3, and M5 muscarinic receptors, which are coupled to the Gq/11 signaling pathway. mdpi.com Activation of this pathway by acetylcholine leads to the PLC-mediated generation of IP3. researchgate.net IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. smpdb.ca This rise in intracellular calcium is a critical signal for many cellular processes, including smooth muscle contraction. By acting as an antagonist at these receptor subtypes, this compound prevents this signaling cascade, thereby inhibiting the mobilization of intracellular calcium. arvojournals.orgmedchemexpress.com This mechanism is fundamental to its role in relaxing smooth muscle. patsnap.com In addition to this primary mechanism, Gi/o-coupled receptors can also modulate ion channels, such as G protein-activated inward-rectifier K+ channels (GIRKs), via their Gβγ subunits, which can lead to cellular hyperpolarization. elifesciences.org Blockade of these receptors by this compound would also interfere with this level of ion channel regulation.
Table of Compounds and PubChem CIDs
Preclinical Pharmacological Characterization and in Vitro/ex Vivo Studies
Methodologies for Assessing Anticholinergic Activity in Isolated Tissue Preparations
To characterize the anticholinergic profile of Oxyphenonium at the tissue level, researchers utilize isolated organ bath preparations. These ex vivo techniques allow for the precise measurement of drug-receptor interactions in a controlled environment, free from systemic physiological variables.
The isolated guinea pig ileum is a classic and standard preparation for investigating the activity of antimuscarinic agents. This tissue is rich in muscarinic receptors, primarily of the M3 subtype, which mediate smooth muscle contraction. In these assays, segments of the ileum are suspended in an organ bath containing a physiological salt solution and subjected to electrical stimulation or agonist-induced contractions.
The anticholinergic effect of this compound is quantified by its ability to inhibit the contractile responses induced by muscarinic agonists like acetylcholine (B1216132) or carbachol. Studies have demonstrated that this compound is an antagonist of muscarinic receptors in the isolated guinea pig ileum, with a dissociation constant (Kd) of 0.17 nM. caymanchem.com The Kd value represents the concentration of the drug required to occupy 50% of the receptors, indicating a high binding affinity. sigmaaldrich.com Further investigations have explored the nature of this antagonism, noting that while it can be competitive at lower concentrations, non-competitive antagonism may be observed at higher concentrations. nih.gov
To assess the cardiac effects of this compound, isolated atrial preparations from animals such as the guinea pig are used. The atria contain a high density of M2 muscarinic receptors, which, when stimulated by acetylcholine, lead to a decrease in heart rate (negative chronotropy) and force of contraction (negative inotropy).
In these experimental setups, the atria are mounted in an organ bath, and the effects of this compound on the negative chronotropic response to muscarinic agonists are measured. Research has shown that this compound acts as an antagonist at muscarinic receptors in isolated guinea pig atria, with a reported dissociation constant (Kd) of 0.11 nM. caymanchem.com This demonstrates a potent blocking action on cardiac muscarinic receptors. Studies have characterized this interaction as a competitive antagonism at the atrial receptors. nih.gov
The development of dose-response curves is a fundamental method in pharmacology for quantifying a drug's efficacy and potency. koracademy.commsdmanuals.com For an antagonist like this compound, these curves are typically generated by measuring the response of an isolated tissue (like the ileum or atria) to a standard agonist in the presence of increasing concentrations of the antagonist. sigmaaldrich.com
The response is plotted against the drug concentration, usually on a logarithmic scale, resulting in a sigmoidal curve. koracademy.com The presence of a competitive antagonist like this compound causes a rightward shift in the agonist's dose-response curve, without a change in the maximal response (Emax). msdmanuals.com This shift allows for the calculation of key parameters like the antagonist's affinity (Kd or pA2 value). The magnitude of this shift provides a quantitative measure of the antagonist's potency at the receptor. koracademy.com Analysis of these curves has been crucial in characterizing this compound's competitive antagonism at atrial receptors and its more complex interactions at ileal receptors. nih.gov
Quantitative Studies on Atrial Muscarinic Receptors
In Vivo Animal Models for Systemic Pharmacological Investigations
Following in vitro characterization, the pharmacological effects of this compound are examined in living organisms. These in vivo studies are essential for understanding how the compound affects integrated physiological systems.
To investigate the systemic cardiovascular effects of this compound, anesthetized animal models, such as cats, are employed. caymanchem.com Anesthesia is used to immobilize the animal and minimize distress, though the anesthetic agents themselves can influence cardiovascular parameters like heart rate and blood pressure. nih.govnih.gov In these models, cardiovascular variables including blood pressure, heart rate, and cardiac output are continuously monitored. frontiersin.org
Studies in anesthetized cats have shown that this compound can effectively counteract the hypotensive (blood pressure-lowering) effects of cholinergic agonists. It reverses the decreases in blood pressure induced by carbaminocholine and acetylcholine with effective doses (ED50s) of 0.591 µg/kg and 1 µg/kg, respectively. caymanchem.com This demonstrates its potent anticholinergic activity on the cardiovascular system in a live animal model.
The therapeutic potential of this compound for gastrointestinal disorders is evaluated using in vivo animal models that assess its impact on gastric acid secretion and gut motility. patsnap.compatsnap.com One such model involves the use of dogs with surgically created gastric fistulas, which allow for the direct collection and measurement of gastric secretions. caymanchem.com
In these studies, gastric acid secretion is stimulated, for example by insulin, and the inhibitory effect of this compound is measured. Research has demonstrated that this compound effectively suppresses insulin-induced gastric secretion in dogs. caymanchem.com Additionally, its ability to reduce gastrointestinal propulsive motility has been confirmed. nih.govdrugbank.com In other models, such as the Shay rat, this compound has been shown to inhibit the formation of rumenal ulcers, an effect linked to its ability to reduce gastric acidity. caymanchem.com
Research Findings for this compound
This table summarizes key preclinical data for this compound from in vitro and in vivo studies.
| Parameter | Methodology | Model | Finding | Source |
| Binding Affinity (Kd) | Functional Assay | Isolated Guinea Pig Atria | 0.11 nM | caymanchem.com |
| Binding Affinity (Kd) | Functional Assay | Isolated Guinea Pig Ileum | 0.17 nM | caymanchem.com |
| Antagonist Potency (ED50) | Blood Pressure Regulation | Anesthetized Cat | 0.591 µg/kg (vs. Carbaminocholine) | caymanchem.com |
| Antagonist Potency (ED50) | Blood Pressure Regulation | Anesthetized Cat | 1 µg/kg (vs. Acetylcholine) | caymanchem.com |
Ocular System Models: Experimental Myopia Prevention in Avian Species
This compound has been identified as a potent agent in the prevention of experimentally induced myopia in avian models, particularly in chicks. nih.govescholarship.org Studies using the form-deprivation myopia (FDM) model have shown that, alongside atropine (B194438) and pirenzepine (B46924), intravitreal administration of this compound can result in a "full rescue" from the myopic state. arvojournals.orgnih.gov This intervention successfully prevents the significant refractive error, increase in eye weight, and axial elongation that typically characterize FDM in chicks. nih.gov Research demonstrated that in goggled eyes, this compound treatment maintained a refractive state close to normal (mean difference of +0.83 D) compared to the severe myopia seen in control eyes (-9.50 D). arvojournals.orgnih.gov
Furthermore, this compound was effective at preventing significant increases in both eye weight and axial length, with treated eyes showing minimal differences compared to their saline-treated fellow eyes. nih.gov Crucially, histological examination revealed that this compound-treated retinas showed no signs of damage at concentrations that were effective in preventing myopia. arvojournals.orgnih.gov
Table 1: Effect of this compound on Form-Deprivation Myopia (FDM) in Chicks Data adapted from studies on FDM where one eye was goggled (control) and the other was treated with this compound.
| Parameter | Goggled Control (Mean Difference ± SD) | This compound Treated (Mean Difference ± SD) |
| Refraction | -9.50 ± 0.22 D | +0.83 ± 0.31 D |
| Wet Weight | +75.67 ± 3.84 mg | +2.33 ± 6.14 mg |
| Axial Length | +0.80 ± 0.05 mm | +0.03 ± 0.04 mm |
In models utilizing negative lenses to induce myopia, this compound also demonstrated efficacy. nih.govarvojournals.org It inhibited the development of myopia and was associated with a significant thickening of the choroid, a response linked to the inhibition of ocular growth. nih.govarvojournals.org In one such study, this compound induced a choroidal thickening of 88 µm within 3 hours, compared to only 10 µm in saline-injected controls. nih.gov This effect was comparable to other effective antagonists like pirenzepine (80 µm) and atropine (42 µm). nih.gov Unlike atropine, this compound was also observed to inhibit the growth of the anterior chamber. nih.gov However, in in vitro preparations of chick eyecups that lacked a retina, this compound did not induce changes in choroidal thickness, suggesting the retina's presence is necessary for this effect. arvojournals.org
Advanced Analytical Methodologies for Oxyphenonium Research
Radioligand Binding Assays
Radioligand binding assays are fundamental tools for characterizing the interaction of drugs like oxyphenonium with their receptor targets. sygnaturediscovery.com These highly sensitive assays utilize a radiolabeled compound (radioligand) to study the binding characteristics of a receptor. perceptive.com
Development and Validation of Radioreceptor Assays for this compound
A sensitive radioreceptor assay (RRA) has been successfully developed for the quantification of this compound in biological fluids such as plasma and urine. nih.gov This assay is crucial for pharmacokinetic studies and for monitoring the drug in biological samples. nih.gov
The development of this assay involved several key steps:
Receptor and Radioligand Selection: The assay is predicated on the principle of competition between unlabeled this compound and a radiolabeled ligand for binding to muscarinic receptors. nih.gov The selected radioligand is [3H]dexetimide, a potent muscarinic antagonist, and the receptor source is a preparation from calf striata, which is rich in these receptors. nih.gov
Optimization: The assay conditions were meticulously optimized. This included the composition of the incubation medium and the method for extracting this compound from biological samples, which was achieved through ion pair formation with sodium picrate. nih.gov
Validation and Sensitivity: The assay was validated for its sensitivity and reliability. A minimum concentration of 4 x 10⁻¹⁰ M of this compound is required for a dependable assay. This sensitivity translates to a detection limit of 2 ng/mL in urine. For plasma samples, following an extraction procedure, the assay can estimate drug concentrations as low as 100 pg/mL from a 4 mL sample. nih.gov
Application of Competition Binding Studies for Receptor Characterization
Competition binding assays are a widely used application of radioligand binding techniques and are instrumental in characterizing the receptor profile of an unlabeled compound like this compound. uam.esnih.gov In these experiments, the ability of this compound to displace a specific radioligand from its receptor is measured. This allows for the determination of the binding affinity of this compound for various receptor subtypes. uam.es
The primary data generated from these studies is the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. uam.es The IC₅₀ value can then be converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the affinity of the drug for the receptor. nih.gov
Research has utilized these methods to determine the affinity of this compound for specific muscarinic acetylcholine (B1216132) receptor subtypes. For instance, its affinity for the M₄ muscarinic receptor has been quantified using membranes from CHO-K1 cells expressing the human M₄ receptor, with [³H]N-methylscopolamine ([³H]NMS) as the radioligand. guidetopharmacology.org
| Receptor Subtype | Reported Affinity (pKi) | Reference |
|---|---|---|
| Muscarinic M₄ | 9.8 | guidetopharmacology.org |
Spectroscopic Characterization Techniques
Spectroscopy involves the interaction of electromagnetic radiation with matter and is a cornerstone for the structural elucidation and quantification of chemical compounds. bspublications.net Techniques such as NMR, IR, and UV-Visible spectroscopy provide complementary information about the molecular structure and properties of this compound.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. ijpsr.comlibretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For this compound, NMR spectroscopy is essential for confirming its molecular structure by identifying the different chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. researchgate.net
Key structural features of this compound that can be elucidated by NMR include:
Aromatic Protons: The signals corresponding to the protons on the phenyl group.
Cyclohexyl Group: The complex set of signals from the protons on the saturated cyclohexyl ring.
Quaternary Ammonium (B1175870) Group: The distinct signals from the N-diethyl and N-methyl groups, as well as the adjacent methylene (B1212753) protons of the ethyl chain.
Hydroxyl Group: The proton of the hydroxyl group, which may be exchangeable.
Carbon Skeleton: ¹³C NMR would show distinct signals for each carbon atom, including the carbonyl carbon of the ester, the quaternary carbon attached to the hydroxyl and phenyl groups, and the various carbons of the cyclohexyl and ethyl groups.
Spin-spin coupling patterns in ¹H NMR can further confirm the connectivity of atoms within the molecule. libretexts.org
Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edumasterorganicchemistry.com The IR spectrum of this compound provides a unique "molecular fingerprint" and confirms the presence of its key functional groups. utdallas.edunih.gov
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Hydroxyl | O-H | 3200-3600 (Broad) | Stretching |
| Ester | C=O | 1735-1750 (Strong) | Stretching |
| Ester | C-O | 1000-1300 | Stretching |
| Aromatic Ring | C-H | 3000-3100 | Stretching |
| Alkyl Groups | C-H | 2850-2960 | Stretching |
The presence of a strong, sharp peak around 1735-1750 cm⁻¹ is characteristic of the ester's carbonyl group, while a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the hydroxyl (O-H) group. libretexts.org Absorptions corresponding to C-H bonds in the aromatic and aliphatic (cyclohexyl, ethyl) parts of the molecule would also be present. libretexts.org
Advances in UV-Visible Spectroscopy for Quantitative and Qualitative Analysis
UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. microbenotes.com It is a versatile technique used for both qualitative and quantitative analysis. bspublications.netmat-cs.com
For this compound, the phenyl group acts as the primary chromophore, absorbing UV radiation. nih.gov The UV spectrum can be used for:
Qualitative Identification: The wavelength of maximum absorbance (λmax) is a characteristic feature that can help in the identification of the compound. bspublications.net
Quantitative Analysis: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the precise quantification of this compound in solution. microbenotes.com A calibration curve plotting absorbance versus a series of known concentrations can be used for this purpose. bspublications.net
Interaction Studies: Changes in the UV spectrum of this compound can provide insights into its interaction with other molecules. For example, studies have shown that the UV spectrum of this compound bromide changes upon the addition of cyclodextrins, indicating the inclusion of the phenyl group into the cyclodextrin (B1172386) cavity. This spectral shift can be used to quantitatively estimate the binding and local environment of the drug. nih.gov A densitometric method using UV detection at approximately 225 nm has also been developed for the determination of this compound bromide and its degradation products. researchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental in the analysis of this compound, ensuring the integrity of the compound and assessing its purity. These methods are crucial for separating the active pharmaceutical ingredient from any degradation products or impurities.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control of this compound. A validated stability-indicating HPLC method has been developed for the simultaneous determination of this compound bromide and its principal degradation product. fishersci.nlwikipedia.org This method is adept at separating the intact drug from its hydrolytic breakdown products, which is particularly important given that this compound is an ester and thus susceptible to hydrolysis. fishersci.nl
The established HPLC method utilizes a cyanopropyl column at ambient temperature, which provides effective separation. The mobile phase, a mixture of acetonitrile (B52724) and a potassium dihydrogen phosphate (B84403) buffer (25 mM, pH 3.4) in a 50:50 (v/v) ratio, ensures good resolution of the peaks. fishersci.nlwikipedia.org Detection is typically carried out using a UV detector set at 222 nm, where quantitation is based on the peak area. fishersci.nlwikipedia.org This method has been successfully applied to determine the content of this compound and its degradation products in pharmaceutical tablet formulations. fishersci.nl The kinetic studies of this compound degradation under both acidic and alkaline conditions have also been investigated using this HPLC method, allowing for the calculation of important stability parameters such as the pseudo-first-order rate constant, half-life, and activation energy. fishersci.nl
| Parameter | Condition |
| Column | Cyanopropyl |
| Mobile Phase | Acetonitrile: 25 mM Potassium Dihydrogen Phosphate (pH 3.4) (50:50, v/v) |
| Detection | UV at 222 nm |
| Application | Determination of this compound and its degradation product in tablets |
This compound is a chiral compound, and its enantiomers may exhibit different pharmacological activities. Therefore, the determination of enantiomeric purity is of significant interest. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, allowing for the direct separation of the enantiomers. iiab.menih.govwikipedia.orgfishersci.be
The separation is achieved using a chiral stationary phase (CSP). Specifically, α1-acid glycoprotein (B1211001) (AGP)-bonded phases have been demonstrated to be effective for the resolution of this compound enantiomers. iiab.mefishersci.be These protein-based columns operate in a reversed-phase mode, typically using buffered aqueous mobile phases with a low concentration of an organic modifier like 2-propanol or acetonitrile. iiab.me
For the detection of the separated enantiomers, a sensitive technique involving post-column extraction with fluorescence detection has been employed. This involves the use of a fluorescent ion-pair counter-ion, such as dimethoxyantracene sulphonate, which allows for the detection of the quaternary ammonium compound. fishersci.befishersci.se Research has reported the successful determination of the enantiomeric purity of this compound, with findings indicating a purity of 99.9% for (-)-oxyphenonium and 99.7% for (+)-oxyphenonium, based on the enantiomeric purity of the precursor material. fishersci.be
| Parameter | Condition |
| Stationary Phase | Chiral-AGP (α1-acid glycoprotein) |
| Detection | Post-column extraction with fluorescence detection |
| Counter-ion | Dimethoxyantracene sulphonate |
| Application | Determination of enantiomeric purity of this compound |
High-Performance Liquid Chromatography (HPLC) for Compound Integrity and Analysis
Conductometric Investigations
Conductometric methods provide a valuable analytical approach for studying the behavior of this compound bromide in solution, particularly its ion-pair formation and for developing new titration procedures.
The interaction of this compound bromide (OXBr) with various precipitating reagents has been investigated using conductometric titration. These studies have focused on the formation of ion-pairs in aqueous solutions. Reagents such as silver nitrate (B79036) (AgNO₃) and phosphomolybdic acid (PMA) have been shown to form 1:1 ion-associates with this compound bromide. fishersci.se Similarly, the interaction with dyes like chromotrope 2R and ammonium reineckate (B100417) also results in the formation of 1:1 complexes. iiab.me
By monitoring the change in conductivity of the solution as the titrant is added, the stoichiometry of the ion-pair can be determined. Furthermore, the conductometric data allows for the calculation of important physicochemical parameters, including the equilibrium constant (K) and the solubility product constant (Ksp) of the formed ion-pairs. fishersci.se This information is crucial for understanding the behavior of the drug in solution and for the development of analytical methods based on precipitation reactions.
A significant aspect of conductometric titrations is the accurate determination of the equivalence point. While conventional graphical methods are often used, novel approaches have been explored for the analysis of this compound bromide titrations to enhance accuracy and objectivity. iiab.mefishersci.se
Differential conductivity methods, which involve plotting the first or second derivative of the conductance with respect to the volume of titrant, have been found to be systematic and reliable for locating the end point. iiab.mefishersci.se An even more advanced approach involves the use of a Boltzmann sigmoid fitting model. This mathematical model has been demonstrated to be more adequate for data analysis, providing a more precise and less error-prone determination of the equivalence point compared to both conventional and differential methods. iiab.mefishersci.se These advanced methodologies have been successfully applied to the quantitative determination of this compound bromide in pharmaceutical dosage forms, highlighting their practical utility in quality control. iiab.mefishersci.se
| Reagent | Stoichiometry (this compound:Reagent) | Analytical Application |
| Silver Nitrate | 1:1 | Conductometric titration for quantification |
| Phosphomolybdic Acid | 1:1 | Conductometric titration for quantification |
| Chromotrope 2R | 1:1 | Study of ion-pair formation |
| Ammonium Reineckate | 1:1 | Study of ion-pair formation |
Chemical Synthesis and Stereochemical Considerations
Synthetic Pathways and Methodologies for Oxyphenonium Production
A common industrial synthesis approach involves the esterification of a key chiral intermediate, (R)-Cyclohexyl(phenyl)glycolic acid ((R)-CHPGA), followed by quaternization of the resulting amino ester. One patented method bypasses the resolution of a racemic precursor by directly coupling (R)-CHPGA with a propargyl alcohol derivative.
A representative reaction scheme involves:
Direct Enantioselective Coupling : (R)-CHPGA is reacted with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in acetone (B3395972) under reflux conditions for 8 to 12 hours.
Workup and Purification : The resulting ester is isolated through organic phase extraction using ethyl acetate, followed by vacuum distillation. Short-path distillation is noted to improve the ester's purity and reduce thermal degradation, with pilot-scale trials showing significantly higher recovery compared to atmospheric distillation.
Salt Formation : The purified ester undergoes a solvent exchange to ethyl acetate. The addition of methyl tert-butyl ether (MTBE) and an ethanolic solution of hydrochloric acid (HCl) precipitates the hydrochloride salt of the final compound. It is critical to maintain low water content (≤0.3% w/v) during this step to prevent hydrolysis. The final step would involve quaternization with an ethyl group to form the this compound cation.
A general process flow diagram for the synthesis of this compound bromide highlights the various stages and the resulting waste streams from the manufacturing process. researchgate.net
Stereoisomerism and Enantiomeric Synthesis Approaches
This compound possesses a chiral center at the carbon atom bonded to the cyclohexyl, phenyl, hydroxyl, and carboxyl groups, and thus exists as a pair of enantiomers. researchgate.net These stereoisomers exhibit different pharmacological activities; the (+)-enantiomer is considered the active form (eutomer), providing significantly more potent bronchodilation than the racemic mixture, while the (-)-enantiomer (distomer) shows only a slight effect. researchgate.netnih.gov
Given the stereoselectivity of its biological action, enantioselective synthesis is a key consideration. Approaches to obtain the desired enantiomer include:
Catalytic Asymmetric Synthesis : This modern approach aims to create the chiral center with the desired configuration directly. One method involves the enantioselective addition of a cyclohexyl Grignard reagent to a phenylglyoxylate (B1224774) methyl ester. mit.edu This reaction can be catalyzed by chiral Lewis acids, such as BINOL-zinc complexes, to produce the (R)-CHPGA methyl ester with high enantiomeric excess (ee), thereby eliminating the need for a separate resolution step. Another advanced method utilizes a copper-catalyzed enantioselective allylation of ketones with 1,3-dienes to create a key chiral tertiary alcohol intermediate for the synthesis of (R)-Oxyphenonium bromide. mit.edu
Synthesis from a Chiral Precursor : The enantiomers of this compound bromide can be synthesized from enantiomerically pure precursors. researchgate.netoup.com This often involves the resolution of racemic α-cyclohexyl-α-hydroxybenzeneacetic acid (CHPGA), followed by the synthesis pathway using the desired enantiomer. researchgate.netresearchgate.net
Strategies for Enantiomeric Purity Assessment and Resolution
Ensuring the enantiomeric purity of the final product is critical. The two primary strategies are the resolution of racemic intermediates and the direct separation and analysis of the final enantiomers.
Diastereomeric Resolution of Precursors: A classic method for obtaining enantiomerically pure starting material is the resolution of racemic CHPGA through the formation of diastereomeric salts with a chiral resolving agent.
The racemic acid is reacted with a chiral amine, such as (-)-ephedrine or quinine, in a solvent like ethanol.
This reaction forms a pair of diastereomeric salts which have different solubilities, allowing one to be selectively crystallized from the solution.
Table 1. Comparative Analysis of Resolution Agents for Racemic CHPGA
| Agent | Enantiomeric Excess (ee) (%) | Recrystallizations |
|---|---|---|
| Ephedrine | 90–95 | 3–5 |
| Quinine | 98–99 | 2–3 |
| Amphetamine | 85–90 | 4–6 |
Data sourced from Benchchem.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary technique for both assessing enantiomeric purity and for preparative separation of enantiomers. researchgate.net
Direct Chiral HPLC : This method uses a chiral stationary phase (CSP) to directly separate the enantiomers of this compound. researchgate.nettandfonline.comtandfonline.com A commonly used CSP is based on α1-acid glycoprotein (B1211001) (AGP), which can separate enantiomers of a wide range of compounds, including quaternary amines like this compound. chromtech.net.au The separation is typically performed in a reversed-phase mode using simple mobile phases, such as buffered aqueous solutions with an organic modifier. chromtech.net.au
Detection : For detection, a post-column extraction system with fluorescence detection of an ion-pair counter-ion can be employed to enhance sensitivity and allow for accurate determination of enantiomeric excess. researchgate.netacs.org Using these methods, enantiomeric purities of 99.9% for (-)-oxyphenonium and 99.7% for (+)-oxyphenonium have been reported. researchgate.net
Isotope Labeling Techniques for Research Applications (e.g., Radioligand Synthesis)
Isotope labeling is used to synthesize radiolabeled versions of this compound for research, particularly in pharmacokinetic studies and for in vivo imaging with Positron Emission Tomography (PET). researchgate.netoup.com
Carbon-11 Labeling : The biologically active d-enantiomer (dextrorotatory, (+)) has been labeled with Carbon-11 ([¹¹C]), a positron-emitting isotope, to create a potential radioligand for visualizing muscarinic receptor sites. researchgate.netnih.gov The synthesis of d-[¹¹C]this compound iodide involves the methylation of the precursor, d-demethylthis compound, using [¹¹C]methyl iodide ([¹¹C]CH₃I). researchgate.netdntb.gov.ua The resulting radiopharmaceutical is then purified by HPLC. researchgate.net This process yields the desired radioligand with high purity (optical, chemical, and radiochemical purity all >99%) and a specific activity of 110-300 Ci/mmol. researchgate.net
Carbon-14 Labeling : For pharmacokinetic experiments, such as studies in isolated perfused livers, [¹⁴C]methyl-labeled enantiomers of this compound iodide have been synthesized. oup.com This allows for the tracking of the compound and its metabolites to investigate processes like metabolism and biliary excretion. oup.com
Other Labeling : Companies that provide custom synthesis services also offer labeling with other stable isotopes such as ²H, ¹³C, and ¹⁵N for various research applications. lookchem.com
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Modification of the Oxyphenonium Molecular Scaffold
This compound bromide, a synthetic anticholinergic agent, possesses a quaternary ammonium (B1175870) structure, which is crucial for its activity. Its molecular framework includes a phenyl and a cyclohexyl group attached to an asymmetric carbon atom. SAR studies have revealed that the bulky substituents on the this compound molecule create significant steric hindrance. This structural feature is a distinguishing characteristic compared to simpler anticholinergic compounds and influences its pharmacokinetic properties, including solubility and bioavailability.
Modifications to this scaffold have been a key area of research. For instance, studies on related antispasmodic agents, such as N-alkyl diarylmethylenequinolizidinium bromides and N-alkyl diarylmethyleneindolizidinium bromides, have provided insights into the importance of conformationally rigid bicyclic hetero rings for potent anticholinergic activity. These structures can be classified based on the substitution pattern on the piperidine (B6355638) or pyrrolidine (B122466) rings. researchgate.net
Elucidation of Pharmacophoric Requirements for Muscarinic Receptor Antagonism
The antagonism of muscarinic receptors is the primary mechanism of action for this compound. drugbank.com Pharmacophore modeling has been instrumental in defining the essential structural features required for this activity. A pharmacophore represents the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific receptor. For muscarinic antagonists, these models often include key features like hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netacs.orgacs.org
For example, an in silico pharmacophore model developed for M1 selective antimuscarinic antagonists identified the necessity of one hydrogen bond acceptor, one aliphatic hydrophobic group, and one ring aromatic site. researchgate.net Another model for M1 selectivity specified two hydrogen bond acceptors, one aliphatic hydrophobic feature, and one ring aromatic feature distributed in a 3D space. nih.gov Furthermore, a five-feature 3D-QSAR pharmacophore model was generated to identify M3 selective antagonists, highlighting the importance of specific structural arrangements for receptor subtype selectivity. researchgate.net These models serve as templates to search for and design novel antagonists with improved potency and selectivity. researchgate.netacs.org
Synthesis and Evaluation of this compound Analogs: Structure-Potency Correlations
The synthesis and subsequent evaluation of this compound analogs have been crucial in establishing clear structure-potency relationships. By systematically altering different parts of the this compound molecule, researchers can assess the impact of these changes on antagonist activity.
For instance, research into a series of dihydropyrimidinone-based molecules with tertiary or quaternary amine side groups was undertaken to discover potential alternatives to atropine (B194438). The evaluation of these synthesized compounds for their pharmacological activity on rat ileum led to the identification of several active molecules. researchgate.net
The following table summarizes the relative inhibitory potencies of various muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, including this compound, at the M4 receptor. This data highlights the comparative potency of this compound against other well-known antagonists.
| Antagonist | Relative Inhibitory Potency at M4 Receptor |
| QNB (3-quinuclidinyl benzilate) | Most Potent |
| This compound (OXY) | ≥ Atropine (ATR) |
| Mepenzolate (MEP) | > Himbacine (HIM) |
| Dicyclomine (DIC) | > Pirenzepine (B46924) (PRZ) |
| Tropicamide (TRP) | Least Potent |
| Data derived from a study measuring the inhibition of agonist-induced luminescence by various antagonists. patsnap.com |
Computational Chemistry and Molecular Modeling Applications in this compound Research
Computational chemistry and molecular modeling have become indispensable tools in the study of this compound and the broader class of anticholinergic drugs. These techniques provide insights into molecular properties and interactions that are often difficult to obtain through experimental methods alone. patsnap.comacs.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.commmsl.cz This method is a cornerstone of structure-based virtual screening (SBVS), which relies on the 3D structure of the target protein to identify potential new drugs. frontiersin.orgnih.gov For this compound, docking simulations can elucidate how it interacts with the binding site of muscarinic acetylcholine receptors.
These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Molecular dynamics simulations can further be used to assess the stability of these complexes over time. mdpi.com For instance, studies on the complexation of this compound bromide with cyclodextrins have utilized molecular mechanics calculations to optimize the structures of these complexes, with the results correlating well with experimental data from NMR spectroscopy. nih.gov
Quantum chemical calculations are employed to determine the electronic and conformational properties of molecules like this compound. These calculations can provide valuable information about the molecule's charge distribution, orbital energies, and preferred three-dimensional shape. chemrxiv.org Understanding these properties is crucial for explaining the molecule's reactivity and its ability to interact with the muscarinic receptor. The conformational flexibility of this compound and its analogs can be explored to understand how different shapes might influence binding affinity and selectivity.
Predictive modeling and virtual screening are powerful computational strategies for accelerating the discovery of new anticholinergic drugs. mmsl.cznih.govmdpi.com Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com
This process can be either ligand-based or structure-based. mmsl.czfrontiersin.org Ligand-based virtual screening (LBVS) uses the structures of known active compounds, like this compound, to find other molecules with similar properties. frontiersin.org Structure-based virtual screening (SBVS), on the other hand, utilizes the 3D structure of the target receptor to dock and score potential ligands. frontiersin.orgnih.gov These approaches, often used in combination, help to prioritize compounds for experimental testing, thereby saving significant time and resources in the drug discovery pipeline. mmsl.czfrontiersin.org Quantitative Structure-Activity Relationship (QSAR) models are also developed to predict the biological activity of new compounds based on their chemical structure, further aiding in the design of more potent and selective anticholinergics. patsnap.com
Future Directions and Emerging Research Avenues
Rational Design and Development of Novel Muscarinic Antagonists Based on Oxyphenonium Insights
The development of new muscarinic antagonists is increasingly guided by rational design principles, which leverage a deep understanding of structure-activity relationships (SAR). vcu.edu By analyzing the molecular structure of existing compounds like this compound, a synthetic anticholinergic drug, scientists can identify the key chemical features responsible for their therapeutic effects. vcu.eduguidetopharmacology.org This knowledge is crucial for modifying and optimizing lead compounds to create novel drugs with improved properties. vcu.edu
A key aspect of this research is the exploration of how different chemical modifications affect a compound's binding affinity and selectivity for various muscarinic receptor subtypes (M1-M5). nih.gov For instance, the development of long-acting muscarinic antagonists (LAMAs) like tiotropium (B1237716), aclidinium, and glycopyrrolate (B1671915) has been driven by the need for sustained bronchodilation in diseases like chronic obstructive pulmonary disease (COPD). psu.edu The slow dissociation of tiotropium from M3 receptors is a prime example of how kinetic properties can be engineered for therapeutic benefit. psu.edu
Future research will likely focus on creating antagonists with even greater subtype selectivity to minimize side effects. acs.org The development of bitopic ligands, which bind to both the primary (orthosteric) and a secondary (allosteric) site on the receptor, represents a promising strategy to achieve this. nih.gov
Integration of Advanced Pharmacological Characterization Techniques
The characterization of new muscarinic antagonists relies on a suite of advanced pharmacological techniques. These methods allow for a detailed comparison of the pharmacological profiles of different compounds. psu.edu
Key in vitro techniques include:
Receptor Binding Assays: These experiments measure the affinity of a drug for different receptor subtypes. psu.edu For example, radioligand binding assays are used to determine the binding characteristics of compounds like glycopyrrolate in various tissues, including human airways. nih.gov
Functional Assays: These assays assess the potency of a compound in producing a physiological response, such as inhibiting agonist-induced receptor activation. psu.edu Techniques like measuring second messenger production provide valuable data on a drug's efficacy. psu.edu
Kinetic Studies: These investigations examine the rate at which a drug binds to and dissociates from its receptor, which is a critical determinant of its duration of action. nih.gov
In vivo models, such as those inducing bronchoconstriction in animals, are used to evaluate the efficacy and duration of action of new compounds in a living system. psu.edu The integration of these diverse techniques provides a comprehensive understanding of a drug's pharmacological properties. ahajournals.org
Application of Multi-Omics Data in Receptor Pharmacology and Target Identification
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing drug discovery and target identification. nih.gov By integrating these large-scale datasets, researchers can gain a more holistic understanding of disease mechanisms and how drugs exert their effects at a systems level. researchgate.netmdpi.com
Network pharmacology is a powerful approach that utilizes multi-omics data to construct and analyze complex drug-target-disease networks. researchgate.net This can help to:
Identify novel drug targets. oup.com
Uncover the mechanisms behind a drug's therapeutic actions and potential side effects. oup.com
Design more effective combination therapies. researchgate.net
For instance, network analysis has been used to identify the M3 muscarinic receptor as a key pharmacological target in glaucoma. mdpi.com The integration of multi-omics data can also aid in the identification of biomarkers for patient stratification and predicting treatment response, paving the way for more personalized medicine. researchgate.net
Leveraging Computational and AI-Driven Approaches for Anticholinergic Drug Discovery
Key applications of AI in anticholinergic drug discovery include:
Target Identification: AI algorithms can integrate diverse biological data to identify and validate new drug targets. nih.govmdpi.com
Virtual Screening: AI-driven virtual screening can rapidly sift through large libraries of chemical compounds to identify potential drug candidates with a high likelihood of binding to a specific target. mdpi.com
De Novo Drug Design: AI can be used to design entirely new molecules with desired pharmacological properties. nih.gov
Predictive Modeling: ML models can predict the physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of drug candidates, helping to optimize their development. nih.gov
Q & A
Q. What are the established experimental protocols for characterizing Oxyphenonium’s anticholinergic activity in vitro?
Methodological Answer: Standard protocols involve using isolated tissue preparations (e.g., guinea pig ileum) to measure competitive inhibition of acetylcholine at muscarinic receptors. Dose-response curves should be generated with at least three replicates, and controls must include a reference antagonist (e.g., atropine) to validate receptor specificity. Spectroscopic techniques (NMR, IR) and HPLC purity checks are critical for confirming compound integrity pre-experiment .
Q. How can researchers ensure reproducibility in synthesizing this compound bromide?
Methodological Answer: Follow peer-reviewed synthetic routes, such as quaternization of phenylethylamine derivatives with methyl bromide. Document reaction conditions (solvent, temperature, stoichiometry) meticulously, and characterize intermediates via melting point, -NMR, and elemental analysis. Cross-validate results with published spectral data in primary literature (e.g., Journal of Medicinal Chemistry) to minimize batch variability .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in animal models?
Methodological Answer: Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. For behavioral studies, apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Ensure power analysis is conducted a priori to determine sample sizes, reducing Type II errors. Raw data should be archived with metadata (e.g., animal strain, dosing intervals) for transparency .
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy in ulcerative colitis models be resolved?
Methodological Answer: Conduct a systematic review of preclinical studies to identify variables influencing outcomes (e.g., colitis induction method, dosing regimen). Replicate key experiments under standardized conditions, using blinded observers and harmonized endpoints (e.g., histopathology scores). Employ meta-analysis to quantify heterogeneity and assess publication bias .
Q. What strategies optimize this compound’s selectivity for M3 receptors over other muscarinic subtypes?
Methodological Answer: Use molecular docking simulations to identify binding site interactions, followed by site-directed mutagenesis in receptor-expressing cell lines. Validate selectivity via radioligand displacement assays (e.g., -QNB for M3 vs. M2). Cross-correlate findings with functional assays (calcium flux for M3, cAMP for M2) to confirm subtype specificity .
Q. How should researchers design studies to investigate this compound’s off-target effects in CNS tissues?
Methodological Answer: Employ blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) and microdialysis in rodent models to quantify CNS exposure. Pair with EEG/behavioral monitoring to assess neuroactivity. Use transcriptomics (RNA-seq) on brain tissue to identify unexpected gene expression changes, validated by qPCR .
Data Analysis & Interpretation
Q. What analytical frameworks are suitable for reconciling discrepancies in this compound’s pharmacokinetic profiles across species?
Methodological Answer: Apply allometric scaling to extrapolate human PK parameters from preclinical data, adjusting for species-specific metabolic enzymes (e.g., cytochrome P450 isoforms). Use compartmental modeling (e.g., NONMEM) to simulate absorption/distribution differences. Cross-validate with in vitro hepatocyte clearance assays .
Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound derivatives?
Methodological Answer: Train neural networks on datasets combining physicochemical properties (logP, polar surface area) and biological activity data. Validate models via leave-one-out cross-validation and external test sets. Prioritize synthetic targets predicted to improve affinity/selectivity, then confirm experimentally .
Ethical & Reproducibility Considerations
Q. What documentation standards are critical for replicating this compound studies in academic settings?
Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data in repositories (e.g., Zenodo) with detailed protocols (e.g., RRID for antibodies, instrument calibration logs). Include negative controls and failed experiments to contextualize results .
Q. How can researchers address ethical concerns in repurposing this compound for new indications?
Methodological Answer: Conduct systematic toxicity profiling (e.g., AMES test, hERG assay) before clinical translation. Engage institutional review boards (IRBs) early to align with ethical guidelines. Use patient-derived organoids for efficacy/toxicity screening to reduce animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
